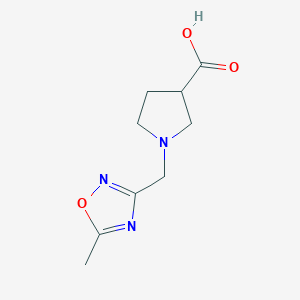
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 5-methyl-1,2,4-oxadiazole with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, such as antimicrobial and antifungal properties.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as thermal stability and resistance to degradation.
Industrial Chemistry: It is used in the synthesis of other chemical compounds and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains the 1,2,4-oxadiazole ring and has similar applications in materials science and medicinal chemistry.
5-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole: Another compound with a 1,2,4-oxadiazole ring, known for its biological activities and potential as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6-10-8(11-15-6)5-12-3-2-7(4-12)9(13)14/h7H,2-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
IAGPATMBEYJFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)CN2CCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)
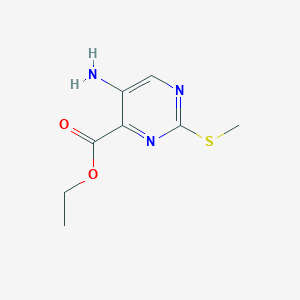
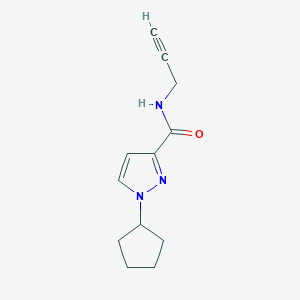
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
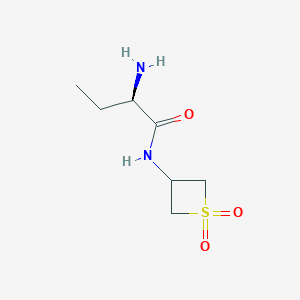
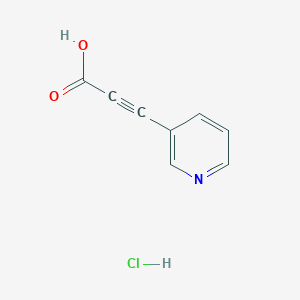
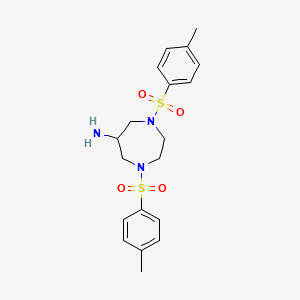
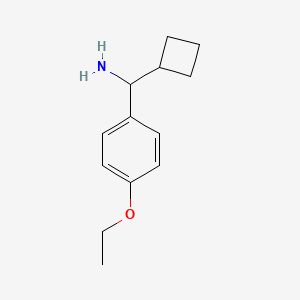
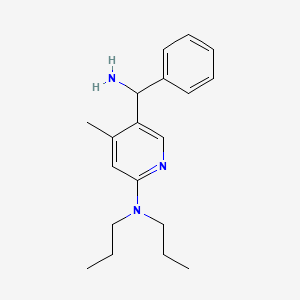
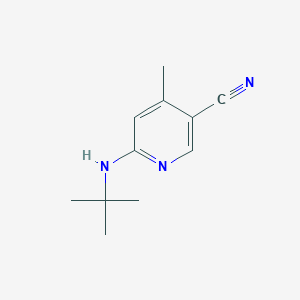

![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)

